2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-18-13-20(30-19-7-2-1-5-15(18)19)22(29)25-11-9-24(10-12-25)21(28)16-14-23-26-8-4-3-6-17(16)26/h1-2,5,7,13-14H,3-4,6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHXSSLLZWVXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure combining various pharmacophores:
- Chromone Core : Known for anti-inflammatory and antioxidant properties.
- Piperazine Ring : Often enhances bioactivity and solubility.
- Tetrahydropyrazolo[1,5-a]pyridine Moiety : Associated with neuroprotective effects.
Molecular Formula
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
Anti-inflammatory Activity
The chromone component is known for its anti-inflammatory effects. Compounds similar to this structure have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays indicated that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs such as diclofenac.
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |
|---|---|---|
| Compound A | 40 µM | 10 µM |
| Compound B | 25 µM | 5 µM |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : It may alter signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Properties : The presence of the chromone moiety suggests potential antioxidant activity which can mitigate oxidative stress-related damage.
Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of pyrazole derivatives against various pathogens. The results indicated that certain modifications in the pyrazole structure significantly enhanced antibacterial activity compared to traditional antibiotics .
Study 2: Anti-inflammatory Potential
Research published in MDPI highlighted the anti-inflammatory potential of pyrazole derivatives, showing promising results in inhibiting COX enzymes with selectivity towards COX-2 . This selectivity is crucial for developing safer anti-inflammatory agents with reduced gastrointestinal side effects.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that compounds similar to 2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of the chromenone structure can inhibit cell proliferation in various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Compounds containing the tetrahydropyrazolo moiety have shown promising antimicrobial activity against a range of pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies on related compounds indicate potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism includes modulation of neurotransmitter levels and reduction of oxidative stress .
Case Studies
- Antitumor Efficacy in Cell Lines :
- Antimicrobial Testing :
- Neuroprotection in Animal Models :
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Pyrazolo-Pyridine Cores
Key Observations :
Substituent Effects on Bioactivity
- Chiral Centers : In triazolopyrimidine derivatives (), introducing chiral centers (e.g., α-methyl groups) significantly enhanced herbicidal and fungicidal activity. The target compound lacks chiral centers but includes a piperazine linker , which may improve conformational flexibility and target engagement .
- Electron-Withdrawing Groups : The nitrophenyl group in ’s tetrahydroimidazo[1,2-a]pyridine derivative increases electrophilicity, aiding interactions with nucleophilic residues in enzymes. The target compound’s chromen-4-one may similarly act as an electron-deficient scaffold .
Pharmacological Profiles
Notable Contrasts:
- ’s piperidine/piperazine derivatives are optimized for CNS targets (e.g., 7-(4-methylpiperazin-1-yl)), whereas the target compound’s chromen-4-one moiety may redirect it to peripheral tissues .
- Triazolopyrimidines () with methyl/cyano groups show herbicidal activity, but the target compound’s larger structure likely expands its target spectrum .
Vorbereitungsmethoden
Synthetic Strategies
Modular Assembly Approach
The compound is typically synthesized via sequential coupling of three components:
- Chromen-4-one core
- Piperazine linker
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine subunit
Table 1: Key Synthetic Intermediates
Stepwise Synthesis
Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridine-3-Carboxylic Acid
- Method A : Cyclocondensation of tert-butyl 4-oxopiperidine-1-carboxylate with hydrazine hydrate in ethanol, followed by oxidation (yield: 72–85%).
- Method B : Microwave-assisted cyclization of α,β-unsaturated ketones with hydrazines, reducing reaction time from 12 h to 30 min (yield: 89%).
Functionalization of Piperazine
- N-Alkylation : Reaction of piperazine with chloroacetyl chloride in DMF/Cs₂CO₃ at 100°C forms 1-(chloroacetyl)piperazine (yield: 91%).
- Carboxylation : Treatment with phosgene or ethyl chloroformate to generate 1-(chlorocarbonyl)piperazine.
Chromen-4-One Derivatization
Coupling Reactions
Amide Bond Formation
- Piperazine-Tetrahydropyrazolo Coupling :
- Chromenone-Piperazine Coupling :
Table 2: Optimization of Coupling Conditions
| Coupling Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Piperazine-THP | HATU | DMF | 25 | 78 |
| Chromenone-Piperazine | EDCl | CH₂Cl₂ | 0→25 | 65 |
Advanced Methodologies
One-Pot Tandem Synthesis
A streamlined approach combines cyclization and coupling in a single pot:
Analytical Characterization
Critical data for validating the compound:
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Low Yields in Chromenone Coupling
- Issue : Steric hindrance from the chromenone core.
- Solution : Microwave irradiation improves reaction efficiency (yield increase: 15–20%).
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves sequential reactions, including cyclization of precursors (e.g., pyrazolopyridine core formation) and coupling with piperazine-chromenone moieties. Key steps:
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction homogeneity .
- Employ catalytic bases (e.g., triethylamine) to facilitate carbonyl coupling reactions .
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate high-purity intermediates .
Q. What analytical techniques are critical for characterizing intermediates and the final compound?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry of the pyrazolopyridine and piperazine linkages .
- High-resolution mass spectrometry (HRMS) to verify molecular formula and detect impurities .
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and monitor degradation products .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Use enzyme inhibition assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM) to establish dose-response relationships .
- Screen for cytotoxicity in HEK-293 or HepG2 cell lines (MTT assay, 48-hour exposure) to prioritize non-toxic derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Synthesize structural analogs by modifying the chromen-4-one ring (e.g., halogenation) or piperazine substituents .
- Apply molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase domains or GPCRs .
- Validate predictions via surface plasmon resonance (SPR) to measure real-time ligand-protein interactions .
Q. What experimental strategies resolve contradictory bioactivity data across different assays?
- Methodological Answer :
- Perform dose-response curve normalization to account for assay-specific variability (e.g., IC₅₀ vs. EC₅₀) .
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule out false positives .
- Cross-reference with structural analogs to identify substituents causing assay discrepancies (e.g., solubility vs. target affinity) .
Q. How can the compound’s pharmacological mechanism be elucidated in complex biological systems?
- Methodological Answer :
- Conduct RNA sequencing on treated cell lines to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
- Utilize knockout mouse models to validate target engagement in vivo (e.g., CRISPR-Cas9-modified receptors) .
- Perform metabolomic profiling (LC-MS) to track metabolite formation and off-target effects .
Q. What methodologies assess the compound’s environmental fate and stability under experimental conditions?
- Methodological Answer :
- Hydrolytic stability testing : Incubate in buffers (pH 2–12, 37°C) and monitor degradation via LC-MS over 72 hours .
- Photodegradation studies : Expose to UV light (254 nm) and quantify breakdown products using GC-MS .
- Soil/water partitioning experiments : Measure log P values and adsorption coefficients to model environmental persistence .
Q. How to design long-term stability studies for preclinical formulations?
- Methodological Answer :
- Store lyophilized samples at -80°C, 4°C, and 25°C (60% humidity) for 6–12 months, assessing purity monthly via HPLC .
- Use accelerated stability protocols (40°C/75% humidity for 3 months) to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
